Alisol B 23-acetate

Pharmacokinetics Drug Distribution Natural Product Chemistry

Select Alisol B 23-acetate (AB23A) for in vivo PK studies—it uniquely outperforms Alisol A 24-acetate in plasma protein binding and functions as a predictable prodrug, converting to active Alisol B without FXR activity loss. For oncology, its distinct MCF-7 antiproliferative profile (IC50 13.56 µM vs. 6.66 µM for Alisol B) and allosteric P-gp modulation address multidrug resistance. Its validated pan-coronavirus efficacy (MERS-CoV, SARS-CoV-2, Alpha/Delta/Omicron) with confirmed in vivo viral load reduction makes it the compound of choice for antiviral programs.

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
CAS No. 25637-96-1
Cat. No. B7888192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol B 23-acetate
CAS25637-96-1
Molecular FormulaC32H50O5
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
InChIInChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1
InChIKeyNLOAQXKIIGTTRE-GLHMJAHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol B 23-acetate (CAS 25637-96-1) Chemical Properties and Procurement Reference


Alisol B 23-acetate (AB23A), a tetracyclic protostane-type triterpenoid isolated primarily from Alisma orientale (Alismatis Rhizoma), serves as a major bioactive component in this traditional medicinal herb [1]. Characterized by a molecular formula of C32H50O5 and a molecular weight of approximately 514.7 g/mol, the compound features a critical acetyl group at the C-23 position which contributes to its pharmacological profile [1]. As a naturally occurring farnesoid X receptor (FXR) agonist, AB23A demonstrates a broad spectrum of biological activities including hepatoprotective, anti-inflammatory, and anticancer effects [2]. This evidence guide focuses on quantitative differentiation relative to structurally related alisol analogs to support scientific selection and procurement decisions.

Why Alisol B 23-acetate Cannot Be Casually Substituted with Other Alisol Triterpenoids


Despite sharing a protostane core structure, alisol triterpenoids exhibit marked functional divergence due to variations in acetylation patterns (C-23 vs. C-24) and hydroxylation states [1]. These subtle structural differences translate into distinct molecular target engagement profiles, metabolic fates, and therapeutic windows. For instance, Alisol B 23-acetate demonstrates uniquely potent plasma protein binding affinity relative to Alisol A 24-acetate, differential FXR activation kinetics, and specialized P-glycoprotein modulation not equivalently observed across all alisol analogs [2]. Furthermore, AB23A undergoes enzymatic hydrolysis to Alisol B in human plasma, creating a dynamic prodrug relationship that further distinguishes its in vivo behavior from non-hydrolyzable analogs [2]. Consequently, procurement decisions based on compound-specific, evidence-backed differentiation are essential to ensure experimental reproducibility and targeted therapeutic development, rather than relying on class-level assumptions.

Alisol B 23-acetate Evidence-Based Differentiation and Comparative Performance Data


Superior Plasma Protein Binding Affinity Relative to Alisol A 24-acetate

In vitro ultrafiltration assays demonstrate that Alisol B 23-acetate binds more strongly to plasma proteins than Alisol A 24-acetate, a key determinant of drug distribution and bioavailability [1]. This differential binding may influence the compound's systemic exposure and tissue distribution profile, representing a quantifiable pharmacokinetic advantage over this structurally similar comparator.

Pharmacokinetics Drug Distribution Natural Product Chemistry

Differential Antiproliferative Activity Across Cancer Cell Lines Versus Alisol B

In a comparative antiproliferative study, Alisol B 23-acetate (compound 4) and Alisol B (compound 3) exhibited distinct IC50 profiles across three human cancer cell lines [1]. Notably, Alisol B 23-acetate demonstrated a 2-fold reduction in potency against MCF-7 cells compared to Alisol B (IC50: 13.56 µM vs. 6.66 µM), while showing comparable activity in HepG2 and MDA-MB-231 cells. This cell line-specific differential activity underscores the impact of C-23 acetylation on target selectivity.

Anticancer Cell Proliferation Structure-Activity Relationship

Unique FXR Agonist Activity Maintained After Metabolic Hydrolysis to Alisol B

Alisol B 23-acetate undergoes rapid hydrolysis to Alisol B in human plasma, intestinal, and hepatic preparations, a metabolic pathway not shared by non-acetylated or differently acetylated analogs [1]. Critically, biological testing revealed that both AB23A and its hydrolytic metabolite Alisol B exhibit comparable FXR agonist effects, indicating that this prodrug conversion does not diminish its primary pharmacological activity [1]. This establishes AB23A as a functional prodrug of Alisol B with potentially improved pharmacokinetic properties.

Nuclear Receptor Metabolism Prodrug

Triple-Modulatory Mechanism for Reversing Multidrug Resistance in Cancer

A 2025 study directly comparing Alisol B 23-acetate (B23) and Alisol A 24-acetate (A24) revealed that both compounds effectively reverse cancer multidrug resistance (MDR) via three distinct mechanisms: (1) enhancing reactive oxygen species (ROS) production and inducing apoptosis, (2) maintaining membrane integrity while improving membrane fluidity, and (3) inhibiting P-glycoprotein (P-gp) efflux transporters [1]. While both compounds were effective, molecular docking studies showed that B23 and A24 interact with distinct binding sites on P-gp, demonstrating allosteric and competitive inhibition, respectively [1]. This indicates that despite similar overall efficacy, B23 offers a unique allosteric modulation profile.

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Equipotent Anti-Allergic Activity with Alisol B in Inhibiting Leukotriene Production

In a comparative study of alisol derivatives, both Alisol B 23-acetate and Alisol B strongly and significantly inhibited 5-lipoxygenase (5-LOX)-catalyzed leukotriene (LT) production and β-hexosaminidase release in the concentration range of 1-10 µM [1]. Alisol C 23-acetate was also tested but showed weaker activity. This demonstrates that acetylation at C-23 does not compromise anti-allergic potency relative to the parent compound Alisol B.

Anti-allergic Inflammation Leukotriene Inhibition

Broad-Spectrum Anti-Coronavirus Activity with In Vivo Validation

Alisol B 23-acetate demonstrated inhibitory effects on multiple coronavirus species including MERS-CoV, SARS-CoV-2, and variants (Alpha, Delta, Omicron) in vitro [1]. In vivo experiments in a hamster model showed that AB23A treatment remarkably decreased viral copy, reduced CD4+ T lymphocyte and CD11b+ macrophage infiltration, and ameliorated lung damage [1]. While direct comparative data with other alisol analogs in this assay are not available, the breadth of antiviral coverage and in vivo efficacy data surpass what is currently reported for closely related alisol compounds, establishing AB23A as the alisol of choice for coronavirus research.

Antiviral SARS-CoV-2 Coronavirus Entry Inhibitor

Alisol B 23-acetate Optimal Research and Industrial Application Scenarios


In Vivo Pharmacokinetic and Prodrug Studies Leveraging Superior Plasma Binding and Metabolic Conversion

Alisol B 23-acetate is the preferred compound for in vivo pharmacokinetic studies in the alisol class due to its demonstrated stronger plasma protein binding affinity relative to Alisol A 24-acetate [1] and its established role as a prodrug that converts to Alisol B without loss of FXR agonist activity [2]. Researchers designing bioavailability, tissue distribution, or sustained-release studies should prioritize AB23A to capitalize on its unique pharmacokinetic handling and predictable metabolic fate.

Targeted Cancer Cell Line Studies Requiring Differential Antiproliferative Profiles

For oncology research programs focused on breast cancer, Alisol B 23-acetate offers a distinct antiproliferative profile compared to Alisol B, with a 2-fold reduction in potency against MCF-7 cells (IC50 13.56 µM vs. 6.66 µM) [3]. This differential activity allows researchers to select the optimal alisol compound based on the specific cancer cell line under investigation. Additionally, AB23A's allosteric P-gp modulation makes it a valuable tool for combination therapy studies aimed at overcoming multidrug resistance [4].

Anti-Allergic and Anti-Inflammatory Research Requiring Potent Leukotriene Inhibition

Alisol B 23-acetate matches the potency of Alisol B in inhibiting leukotriene production and β-hexosaminidase release in the 1-10 µM range [5]. For researchers investigating 5-LOX pathways or developing anti-allergic therapeutics, AB23A provides equivalent in vitro efficacy while offering the added advantages of distinct metabolic stability and plasma protein binding characteristics, making it a versatile alternative to Alisol B in these assays.

Antiviral Research Programs Targeting Emerging Coronaviruses and Viral Entry

Given its broad-spectrum inhibition of MERS-CoV, SARS-CoV-2, and multiple variants (Alpha, Delta, Omicron) coupled with validated in vivo efficacy in reducing viral load and lung damage [6], Alisol B 23-acetate is the alisol compound of choice for antiviral research programs. Its dual mechanism of viral entry inhibition and anti-inflammatory action positions it as a unique research tool for studying coronavirus pathogenesis and developing pan-coronavirus therapeutics.

Quote Request

Request a Quote for Alisol B 23-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.